molecular formula C16H15BrN4S B2374103 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1334373-75-9

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B2374103
CAS RN: 1334373-75-9
M. Wt: 375.29
InChI Key: PZGJFORQALGAJX-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives including 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. They focused on compounds combining pyrazolyl-pyridazine moieties with various rings, noting the tautomeric structures of these compounds and their alkylation positions. The compounds exhibited significant plant growth stimulant activity, with the most active ones selected for further studies and field trials (Yengoyan et al., 2018).

Antimicrobial and Catalytic Applications

Research by Zaki et al. (2016) revealed that derivatives like pyrazolo[3,4-d]pyridazines, to which 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is related, showed promising antimicrobial, anti-inflammatory, and analgesic activities. These compounds were also used as synthons in organic synthesis (Zaki et al., 2016). Additionally, Wimberg et al. (2012) discussed the application of a pyridazine-bridged ligand in the formation of gold(I) carbene complexes, potentially relevant to catalysis (Wimberg et al., 2012).

Structural and Surface Protection Applications

Saldías et al. (2020) examined a compound derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid, related to the chemical of interest. They focused on its structure and intramolecular interactions, important for understanding its chemical properties (Saldías et al., 2020). Moreover, Olasunkanmi et al. (2018) investigated 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives for their potential in protecting mild steel surfaces from corrosion, a crucial aspect for industrial applications (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGJFORQALGAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

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